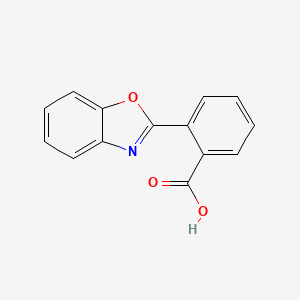

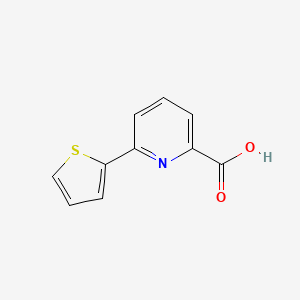

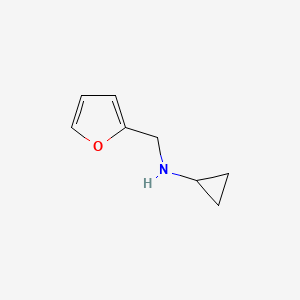

![molecular formula C14H14F3N3O3 B1309468 5-(2-呋喃基)-7-(三氟甲基)-4,5,6,7-四氢吡唑并[1,5-a]嘧啶-3-羧酸乙酯 CAS No. 667920-77-6](/img/structure/B1309468.png)

5-(2-呋喃基)-7-(三氟甲基)-4,5,6,7-四氢吡唑并[1,5-a]嘧啶-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, Ethyl 5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate, is a multifaceted molecule that appears to be related to a class of compounds that have been studied for their potential in various chemical reactions and biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related pyrazole and pyrimidine derivatives, which are of significant interest in the field of medicinal chemistry and synthetic organic chemistry.

Synthesis Analysis

The synthesis of related pyrazole derivatives is detailed in the first paper, where ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates are used as precursors in Sonogashira-type cross-coupling reactions. These reactions yield various alkynyl-4-(ethoxycarbonyl)pyrazoles, which upon cyclization, produce condensed pyrazoles such as pyrano[4,3-c]pyrazol-4(1H)-ones. Additionally, Suzuki coupling is employed to obtain 5-arylpyrazoles, demonstrating the versatility of these compounds in synthesizing complex pyrazole structures .

Molecular Structure Analysis

The molecular structure of pyrazole and pyrimidine derivatives is crucial for their biological activity. The second paper discusses 1H-Pyrazolo[4,3-d]pyrimidines, which are potent phosphodiesterase 5 (PDE5) inhibitors. The substitution at the 1 position of these compounds is critical for enhancing selectivity and potency, indicating the importance of the molecular structure in determining the activity of these molecules .

Chemical Reactions Analysis

The chemical reactivity of pyrazole derivatives is highlighted in the third paper, where Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate undergoes selective cyclocondensation with 1,3-dicarbonyl compounds. This reaction leads to the formation of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which can be further converted to their 1-unsubstituted analogs. This showcases the reactivity of the pyrazole ring and its utility in synthesizing pyrazolo[3,4-b]pyridin-3-ones .

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of Ethyl 5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate, they do provide insight into the properties of related compounds. For instance, the presence of trifluoromethyl groups and ethoxycarbonyl groups in these molecules suggests that they are likely to exhibit significant lipophilicity, which could influence their pharmacokinetic properties. The structural complexity of these compounds also implies a potential for a diverse range of intermolecular interactions, which could affect their chemical stability and reactivity.

科学研究应用

合成途径和反应性

5-(2-呋喃基)-7-(三氟甲基)-4,5,6,7-四氢吡唑并[1,5-a]嘧啶-3-羧酸乙酯已通过各种途径合成,展示了其反应性和在创建衍生物方面的潜力。例如,前体化合物 5-氨基-3-三氟甲基-1H-吡唑-4-羧酸乙酯是通过氰基乙酸乙酯和三氟乙酸酐缩合、随后氯化和与水合肼缩合合成的。这种反应性被进一步用于合成衍生物,如三氟甲基化吡唑并[1,5-a]嘧啶和吡唑并[5,1-d][1,2,3,5]四嗪-4(3H)-酮,前者表现出新颖的荧光性质并具有作为荧光分子的潜力,而后者显示出作为单子叶植物稗草 Echinochloa crus-galli L. Beauv 抑制剂的希望,其活性超过了它们的甲基类似物 (Wu 等人,2006 年)。

荧光和结合位点

该化合物的独特结构,具有许多结合位点,使其作为荧光分子具有优势。它的荧光强度明显强于它的甲基类似物,表明它在基于荧光的应用和作为结合研究探针中的效用 (Wu 等人,2006 年)。

生物活性与抗肿瘤特性

该化合物的衍生物的生物活性已得到研究,特别关注抗肿瘤特性。例如,合成了 5-(4-氟苯基)-N,N-二甲基-7-(三氟甲基)吡唑并[1,5-a]嘧啶-3-甲酰胺,并证明了对某些癌细胞系增殖的显着抑制作用 (Liu 等人,2016 年)。

结构多功能性和文库合成

5-(2-呋喃基)-7-(三氟甲基)-4,5,6,7-四氢吡唑并[1,5-a]嘧啶-3-羧酸乙酯及其衍生物的结构多功能性促进了广泛组合文库的合成。这些文库是药物发现和其他应用的宝贵资源。已经成功实现了此类文库的液相合成,展示了该化合物在促进发现新的生物活性分子的潜力 (Dalinger 等人,2005 年)。

属性

IUPAC Name |

ethyl 5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3O3/c1-2-22-13(21)8-7-18-20-11(14(15,16)17)6-9(19-12(8)20)10-4-3-5-23-10/h3-5,7,9,11,19H,2,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DINIIDHRTPFKLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2NC(CC(N2N=C1)C(F)(F)F)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901115685 |

Source

|

| Record name | Ethyl 5-(2-furanyl)-4,5,6,7-tetrahydro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901115685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

667920-77-6 |

Source

|

| Record name | Ethyl 5-(2-furanyl)-4,5,6,7-tetrahydro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=667920-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(2-furanyl)-4,5,6,7-tetrahydro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901115685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Methoxyphenyl)methylamino]ethanol](/img/structure/B1309389.png)

![N-[(2,6-dichlorophenyl)methyl]cyclopropanamine](/img/structure/B1309401.png)

![Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate](/img/structure/B1309426.png)